2-(3-Chloro-4-methylphenyl)-7-hydroxychromen-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

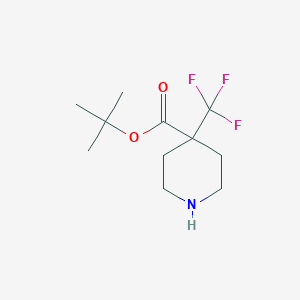

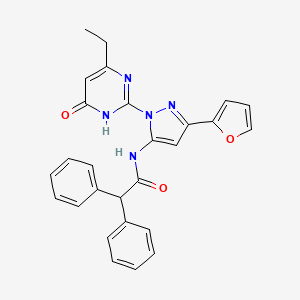

2-(3-Chloro-4-methylphenyl)-7-hydroxychromen-4-one, also known as Clomocycline, is a synthetic compound that belongs to the class of tetracycline antibiotics. It is a potent inhibitor of bacterial protein synthesis and is widely used in scientific research for its antibacterial properties.

Wissenschaftliche Forschungsanwendungen

Enzymatic Reactions and Biochemical Studies

- Chloroperoxidase-catalyzed Hydroxylation : Chloroperoxidase can oxidize various substrates, showing sensitivity to substituents and catalyzing hydroxylation reactions, though it has limited substrate specificity compared to cytochrome P450 (Miller, Tschirret-Guth, & Ortiz de Montellano, 1995).

Analytical Applications and Assay Development

- Lipid Peroxidation Assay Development : A new colorimetric assay for lipid peroxidation using specific reactions under acidic conditions was developed, providing a method to measure malondialdehyde and 4-hydroxyalkenals in biological samples (Gérard-Monnier et al., 1998).

Environmental Chemistry and Toxicology

- Study on Polychlorinated Biphenyls (PCBs) : Research on PCBs, which have similar structural elements to 2-(3-Chloro-4-methylphenyl)-7-hydroxychromen-4-one, reveals insights into the environmental occurrence, abundance, and potential toxicity of these compounds (McFarland & Clarke, 1989).

Chemical Synthesis and Molecular Studies

- Synthesis and Characterization of Benzimidazole Derivatives : Structural and spectroscopic studies of benzimidazole derivatives provide insights into the synthesis and analysis of compounds with similar chemical structures (Saral, Özdamar, & Uçar, 2017).

Pharmacology and Drug Development

- Development of Novel Candidate Pesticides : The Ugi reaction was used to design and synthesize derivatives containing active substructures, providing a basis for developing bioactive compounds for novel pesticide development (Zuo et al., 2010).

Molecular Biology and Cellular Research

- Study on Cytochrome P-450s : Research on the heterogeneity of cytochrome P-450s induced by polychlorinated biphenyls reveals the potential for investigating the interaction of similar compounds with cytochromes (Alvares & Kappas, 1977).

Wirkmechanismus

Target of Action

Similar compounds have been shown to interact with various targets, including enzymes and receptors involved in key biological processes . The role of these targets can vary widely, from regulating cellular functions to mediating signal transduction pathways.

Mode of Action

It’s suggested that similar compounds may interfere with photosynthesis . This could involve the compound binding to its targets and inducing changes that affect the normal functioning of the targets.

Biochemical Pathways

Based on the suggested mode of action, it’s plausible that the compound could affect pathways related to photosynthesis . The downstream effects of this could include alterations in energy production and other metabolic processes within the cell.

Result of Action

Based on the potential interference with photosynthesis, it’s possible that the compound could lead to changes in cellular energy levels and other metabolic processes .

Eigenschaften

IUPAC Name |

2-(3-chloro-4-methylphenyl)-7-hydroxychromen-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11ClO3/c1-9-2-3-10(6-13(9)17)15-8-14(19)12-5-4-11(18)7-16(12)20-15/h2-8,18H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCMBSHRZGQHQCS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3)O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11ClO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Chloro-4-methylphenyl)-7-hydroxychromen-4-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-chloro-N-{[4-(3-oxopiperazine-1-carbonyl)phenyl]methyl}pyridine-3-carboxamide](/img/structure/B2896068.png)

![8-((4-phenylpiperazin-1-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one](/img/structure/B2896072.png)

![3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-sulfamoylphenyl)propanamide](/img/structure/B2896074.png)

![5-methyl-2-phenyl-7-(1,2,3,4-tetrahydroquinoline-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2896076.png)

![7-(3,4-dimethylbenzoyl)-5-[(2-fluorophenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2896077.png)

![N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)thiophene-2-carboxamide](/img/structure/B2896080.png)

![N-(benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(trifluoromethyl)benzamide hydrochloride](/img/structure/B2896088.png)

![(3aR,6aS)-octahydrocyclopenta[c]pyrrole-2-sulfonamide](/img/structure/B2896089.png)